![molecular formula C12H13NO2S B2717616 5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid CAS No. 952959-56-7](/img/structure/B2717616.png)
5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid
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Overview
Description
The compound is a complex organic molecule that includes a thiophene ring (a five-membered ring with four carbon atoms and a sulfur atom), a pyrrole ring (a five-membered ring with four carbon atoms and a nitrogen atom), and a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or through the use of catalysts .Molecular Structure Analysis
The molecular structure of similar compounds typically involves a planar arrangement of the rings, with the various side groups extending out from this plane .Scientific Research Applications
Role in Medicinal Chemistry
Thiophene-based analogs, such as “5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid”, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry Applications
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This suggests that “5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid” could potentially be used in this field.
Material Science Applications
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This implies that “5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid” could be used in the development of new semiconductor materials.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . This suggests that “5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid” could be used in the production of these devices.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that “5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid” could be used in the production of these devices.
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that “5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid” could potentially exhibit these properties.
Inhibition of GATA Family Proteins
Pyrrothiogatain, a compound similar to “5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid”, is a novel inhibitor of GATA family proteins . This suggests that “5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid” could potentially be used in similar applications.
Synthesis of Alkyl Thiophene Carboxylates
There is evidence of the synthesis of alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates using (1H-pyrrol-1-yl)allene in a similar pathway . This suggests that “5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid” could potentially be used in similar synthetic pathways.
Mechanism of Action
Target of Action
The primary target of the compound 5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid is the DNA-binding activity of GATA3 and other members of the GATA family . GATA3 is a transcription factor that plays a crucial role in cell differentiation and development.
Mode of Action
5-Ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid acts by inhibiting the interaction between GATA3 and SOX4 . This inhibition disrupts the normal function of these transcription factors, leading to changes in gene expression and cellular activity.
Biochemical Pathways
The inhibition of GATA3 by 5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid affects various biochemical pathways. Specifically, it suppresses Th2 cell differentiation, without impairing Th1 cell differentiation, and inhibits the expression and production of Th2 cytokines . These cytokines are involved in immune responses, and their regulation can influence the body’s reaction to various conditions.
Result of Action
The result of the action of 5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid is the significant suppression of Th2 cell differentiation and the inhibition of Th2 cytokine production . This can lead to changes in immune responses, potentially affecting the progression of diseases where these cells and cytokines play a role.
Future Directions
properties
IUPAC Name |
5-ethyl-4-methyl-2-pyrrol-1-ylthiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-3-9-8(2)10(12(14)15)11(16-9)13-6-4-5-7-13/h4-7H,3H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNUDRJPUWSOBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(S1)N2C=CC=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid |
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